Fexofenadine-d10 Hydrochloride

Beschreibung

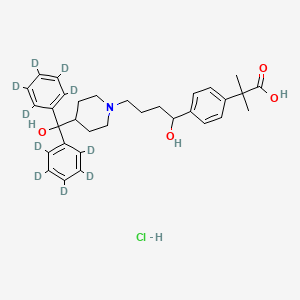

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJFVPUCXDGFJB-MQHVTZQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Fexofenadine-d10 Hydrochloride

This guide serves as a comprehensive technical monograph on Fexofenadine-d10 Hydrochloride , designed for analytical chemists and pharmaceutical researchers.[1] It moves beyond basic product descriptors to explore the mechanistic utility, synthesis logic, and validated application of this stable isotope in quantitative bioanalysis.

Stable Isotope Internal Standard for LC-MS/MS Quantification[1][2]

Executive Summary: The Isotopic Advantage

In the quantification of Fexofenadine (a third-generation antihistamine) within complex biological matrices like human plasma, Fexofenadine-d10 Hydrochloride serves as the gold-standard Internal Standard (IS).[1]

Unlike structural analogs (e.g., terfenadine), this deuterated isotopolog exhibits chromatographic behavior nearly identical to the analyte. This co-elution is critical in electrospray ionization (ESI), where the IS must experience the exact same matrix suppression or enhancement events as the analyte at the millisecond of ionization. The "d10" labeling—placing ten deuterium atoms on the chemically stable benzhydryl rings—ensures no deuterium scrambling occurs during extraction or storage, guaranteeing data integrity.

Chemical Profile & Physicochemical Properties[1][3][4][5]

The following data consolidates the structural and physical characteristics of the hydrochloride salt form.

Table 1: Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 4-[1-Hydroxy-4-[4-(hydroxy-bis(phenyl-d5)-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic acid hydrochloride |

| CAS Number | 1215821-44-5 |

| Molecular Formula | C₃₂H₂₉D₁₀NO₄[1][2][3][4][5][6][7][8][9][10] · HCl |

| Molecular Weight | 548.18 g/mol (Salt) / 511.73 g/mol (Free Base) |

| Isotopic Purity | ≥ 99% Deuterated forms (d1-d10); typically >98% d10 |

| Appearance | White to off-white solid |

| Solubility | Methanol: SolubleDMSO: Soluble (>10 mg/mL)Water: Slightly soluble (pH dependent) |

| pKa | ~4.25 (carboxylic acid), ~9.53 (piperidine nitrogen) |

| Melting Point | 148–150°C (Decomposes) |

| Hygroscopicity | Moderate (Store desiccated) |

Isotopic Architecture & Synthesis Logic

Structural Localization of Deuterium

The "d10" designation refers to the complete deuteration of the two phenyl rings attached to the piperidine methanol group.

-

Location: The benzhydryl moiety (diphenylmethyl group).[1]

-

Stability: Aromatic C-D bonds are highly stable and resistant to hydrogen exchange (H/D exchange) under standard physiological and analytical conditions (pH 2–10).[1] This contrasts with labile protons on hydroxyl or amine groups, which exchange rapidly with solvent.

Retrosynthetic Strategy

The synthesis of Fexofenadine-d10 typically follows a convergent route, ensuring high isotopic incorporation early in the pathway to minimize dilution.

-

Precursor Synthesis: The core deuterated fragment is generated via a Grignard reaction using Bromobenzene-d5 and a piperidine-4-carboxylate derivative.[1]

-

Coupling: This deuterated azacyclonol intermediate is alkylated with a specialized alkyl halide (e.g., 4-[4-chloro-1-oxobutyl]-α,α-dimethylphenylacetate).[1]

-

Reduction & Hydrolysis: The ketone is reduced, and protecting groups are hydrolyzed to yield the final d10-HCl salt.

Analytical Application: LC-MS/MS Workflow

The primary application of Fexofenadine-d10 is to correct for Matrix Effects in LC-MS/MS.[1] The protocol below outlines a validated extraction and detection workflow.

Mechanistic Rationale

In ESI-MS, phospholipids and endogenous plasma components often compete for charge, suppressing the signal of the analyte. Because Fexofenadine-d10 co-elutes with Fexofenadine, it suffers the exact same degree of suppression. When the ratio of Analyte/IS is calculated, this suppression factor cancels out mathematically, yielding accurate quantification.

Validated Experimental Protocol

Matrix: Human Plasma Method: Protein Precipitation (PPT)[1]

Step-by-Step Methodology:

-

Stock Preparation: Dissolve Fexofenadine-d10 HCl in Methanol to 1.0 mg/mL. Store at -20°C.

-

Working IS Solution: Dilute stock to 100 ng/mL in Acetonitrile (ACN).

-

Sample Prep:

-

Aliquot 50 µL of plasma sample into a 96-well plate.

-

Add 150 µL of Working IS Solution (ACN precipitates proteins).[1]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

-

Injection: Transfer 100 µL of supernatant to a fresh plate. Inject 5 µL into the LC-MS/MS.

Mass Spectrometry Parameters (MRM)

The detection relies on the loss of water molecules from the precursor ion.

| Parameter | Fexofenadine (Analyte) | Fexofenadine-d10 (IS) | Note |

| Precursor Ion (Q1) | m/z 502.3 [M+H]⁺ | m/z 512.4 [M+H]⁺ | +10 Da shift |

| Product Ion (Q3) | m/z 466.2 | m/z 476.3 | Loss of 2 H₂O (-36 Da) |

| Cone Voltage | 40 V | 40 V | |

| Collision Energy | 25 eV | 25 eV | |

| Polarity | Positive (ESI+) | Positive (ESI+) |

Note: The water loss occurs from the aliphatic hydroxyl and the carboxylic acid, neither of which contains the deuterium labels. Thus, the +10 mass shift is preserved in the fragment.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the bioanalytical method, highlighting the convergence of analyte and IS pathways.

Figure 1: Validated LC-MS/MS workflow for Fexofenadine quantification using Fexofenadine-d10 as an Internal Standard.

Handling, Stability, and Storage[14]

To maintain the integrity of the reference standard, the following protocols must be observed:

-

Storage Conditions:

-

Solid State: Store at -20°C under inert atmosphere (nitrogen/argon) to prevent oxidation.[1] The HCl salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Solution State: Stock solutions (1 mg/mL in Methanol) are stable for at least 6 months at -80°C or 1 month at -20°C .

-

-

Light Sensitivity:

-

Fexofenadine derivatives are light-sensitive.[1] Use amber glassware or wrap containers in aluminum foil during preparation and storage.

-

-

Solubility Management:

References

-

National Center for Biotechnology Information. (2016).[1] Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum. PMC PubMed Central. Retrieved from [Link]

-

SynZeal. (n.d.). Fexofenadine-d10 Hydrochloride Reference Standard. Retrieved from [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. vivanls.com [vivanls.com]

- 5. CN102351779A - Preparation method of fexofenadine intermediate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fexofenadine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. idealpublication.in [idealpublication.in]

Technical Monograph: Fexofenadine-d10 Hydrochloride in Bioanalytical Quantitation

[1]

Executive Summary

Fexofenadine-d10 Hydrochloride (CAS: 1215821-44-5) is a stable isotope-labeled (SIL) analog of the second-generation antihistamine fexofenadine.[1] It is engineered with ten deuterium atoms incorporated into the benzhydryl (diphenylmethyl) moiety.[1]

This specific isotopic architecture renders it the "Gold Standard" for quantifying fexofenadine in complex biological matrices (plasma, urine) using LC-MS/MS.[1] By providing a +10 Dalton mass shift, it eliminates isotopic crosstalk (spectral overlap) with the natural analyte, ensuring superior precision in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Parameter | Specification |

| Chemical Name | 2-[4-[1-Hydroxy-4-[4-[hydroxy-bis(pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid hydrochloride |

| CAS Number (HCl salt) | 1215821-44-5 |

| CAS Number (Free Base) | 1215900-18-7 |

| Molecular Formula | C₃₂H₂₉D₁₀NO₄[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 548.18 g/mol (Salt) / 511.73 g/mol (Free Base) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Solubility | Soluble in Methanol, DMSO, Ethanol; Slightly soluble in Water |

| Appearance | White to off-white solid |

| Storage | -20°C (Long term), Hygroscopic (Protect from moisture) |

Structural Logic

The deuterium labeling is strategically placed on the two phenyl rings of the terminal diphenylmethyl group.

-

Metabolic Stability: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect).[1] However, because the primary metabolism of fexofenadine involves CYP3A4-mediated oxidation (minor) and biliary excretion (major), placing the label on the aromatic rings—distant from the metabolic soft spots—ensures the IS tracks the analyte without undergoing differential metabolism.[1]

-

Mass Shift (+10 Da): A shift of +10 Da is chemically significant.[1] It moves the IS signal completely out of the isotopic envelope of the natural fexofenadine (M+H = 502), preventing "cross-talk" where the natural abundance isotopes of the drug interfere with the IS channel.[1]

Application in LC-MS/MS Bioanalysis[1][11][13]

The "Self-Validating" Mechanism

In quantitative mass spectrometry, matrix effects (ion suppression or enhancement) can severely compromise data integrity.[1] Fexofenadine-d10 HCl serves as a self-validating tool because it co-elutes (or elutes very closely) with the analyte.[1]

-

Co-elution: Both the drug and the d10-IS experience the exact same matrix suppression at the electrospray ionization (ESI) source.[1]

-

Correction: When the ratio of Drug Area / IS Area is calculated, the suppression factor cancels out, yielding accurate quantitation.

Experimental Protocol: Plasma Extraction & Analysis

The following protocol outlines a robust workflow for quantifying Fexofenadine in human plasma using Fexofenadine-d10 HCl as the IS.

Step 1: Stock Preparation

-

Dissolve Fexofenadine-d10 HCl in Methanol to create a 1.0 mg/mL primary stock.[1]

-

Prepare a working IS solution (e.g., 500 ng/mL) in 50% Methanol/Water.[1]

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample into a 96-well plate.

-

Add 20 µL of Fexofenadine-d10 HCl Working Solution.

-

Add 150 µL of Acetonitrile (precipitation agent) to crash proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of mobile phase (to match initial chromatographic conditions).

Step 3: LC-MS/MS Parameters [1]

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.[1]

-

Gradient: 30% B to 90% B over 3 minutes.

-

Mass Transitions (MRM Mode):

Workflow Visualization

Figure 1: Critical path for bioanalytical quantitation using Fexofenadine-d10 HCl. The co-elution at the "LC Separation" stage is vital for correcting ionization variability at the "ESI Source".

Technical Considerations & Troubleshooting

Deuterium Isotope Effect

While d10-labeled compounds are chemically nearly identical to the parent, the slight difference in lipophilicity (C-D bonds are slightly less lipophilic than C-H) can theoretically cause a minor retention time shift.[1]

-

Observation: Fexofenadine-d10 may elute slightly earlier than natural Fexofenadine.[1]

-

Mitigation: In modern UPLC systems with sharp peaks, this shift is usually negligible (< 0.05 min).[1] Ensure the integration window covers both peaks if slight separation occurs.[1]

Stability & Handling[1][5]

-

Light Sensitivity: Fexofenadine is light-sensitive.[1] All d10 stock solutions should be stored in amber glass vials.[1]

-

Solubility: The Hydrochloride salt form is chosen for better aqueous solubility compared to the free base, facilitating easier preparation of working solutions in water/methanol mixtures.

Regulatory Compliance

For regulated studies (FDA/EMA), the Certificate of Analysis (CoA) for the Fexofenadine-d10 HCl must report:

-

Isotopic Purity: (e.g., >98.0% d10, <0.5% d0). High d0 content contributes to the "blank" signal, artificially inflating the calculated concentration of the drug.

-

Chemical Purity: (>98% HPLC).

Synthesis Pathway (Conceptual)

The synthesis of Fexofenadine-d10 generally follows a convergent route, introducing the isotope label via a deuterated precursor.

Figure 2: Simplified retrosynthetic logic showing the introduction of the d10 label via deuterated aromatic precursors.[1]

References

-

Veeprho Laboratories. (n.d.).[1] Fexofenadine-D10 (HCl) | CAS 1215821-44-5.[1][2][3][7] Retrieved from [Link][1]

-

SynZeal Research. (n.d.).[1] Fexofenadine-d10 Hydrochloride Reference Standard. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 45358982, Fexofenadine-d10. Retrieved from [Link][1]

-

Coompo. (n.d.). Fexofenadine-d10 Hydrochloride Product Details. Retrieved from [Link]

-

Niwa, M., et al. (2010).[1] "Development and validation of an LC-MS/MS method for fexofenadine." Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for general LC-MS methodology).

Sources

- 1. Fexofenadine-d10 | C32H39NO4 | CID 45358982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fexofenadine-d10 Hydrochloride | 1215821-44-5 - Coompo [coompo.com]

- 4. vivanls.com [vivanls.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. veeprho.com [veeprho.com]

- 8. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. idealpublication.in [idealpublication.in]

- 12. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. journal.ijresm.com [journal.ijresm.com]

- 14. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision in Pharmacokinetics: The Role and Characterization of Fexofenadine-d10 Hydrochloride

Executive Summary

In the rigorous landscape of bioanalysis and pharmacokinetic (PK) profiling, the integrity of quantitative data hinges on the precision of the Internal Standard (IS). Fexofenadine-d10 Hydrochloride (C₃₂H₂₉D₁₀NO₄[1][2] · HCl) represents the gold standard for quantifying Fexofenadine in biological matrices.[2] By incorporating ten deuterium atoms, this stable isotope-labeled analog achieves a mass shift sufficient to eliminate isotopic interference ("cross-talk") from the native analyte's natural abundance isotopes, ensuring superior specificity in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[2]

This technical guide dissects the physicochemical properties, molecular weight calculations, and experimental protocols required to leverage Fexofenadine-d10 HCl effectively in drug development.[2]

Part 1: Physicochemical Characterization

Molecular Weight & Formula Analysis

The precise molecular weight of Fexofenadine-d10 Hydrochloride differs significantly from its native counterpart due to the isotopic substitution of ten hydrogen atoms (

| Parameter | Native Fexofenadine HCl | Fexofenadine-d10 HCl (IS) |

| CAS Number | 153439-40-8 | 1215821-44-5 |

| Molecular Formula | C₃₂H₃₉NO₄[2] · HCl | C₃₂H₂₉D₁₀NO₄[2] · HCl |

| Free Base MW | 501.66 g/mol | 511.72 g/mol |

| Salt MW (HCl) | 538.12 g/mol | 548.18 g/mol |

| Mass Shift ( | — | +10.06 Da |

Technical Insight (The "d10" Calculation):

The mass shift is derived from the atomic mass difference between Hydrogen (~1.0078 Da) and Deuterium (~2.0141 Da).[2]

Structural Localization of Isotopes

The ten deuterium atoms are typically located on the two phenyl rings of the benzhydryl moiety (bis(phenyl)methyl group).[2]

-

Significance: Placing labels on the aromatic rings ensures metabolic stability.[2] Unlike labels on the piperidine ring or aliphatic chains, these aromatic deuteriums are resistant to hydrogen-deuterium exchange (HDX) in aqueous mobile phases, preserving the integrity of the IS signal.[2]

Part 2: Analytical Application (LC-MS/MS Protocol)

The Science of Signal Suppression

In ESI-MS/MS, co-eluting matrix components (phospholipids) can suppress ionization.[2] Fexofenadine-d10 co-elutes exactly with the native analyte, experiencing the exact same suppression effects.[2] This allows the ratio of Analyte/IS to remain constant, correcting for matrix effects that would otherwise invalidate the assay.[2]

Experimental Workflow

The following protocol outlines a self-validating system for quantifying Fexofenadine in human plasma.

Step 1: Stock Solution Preparation

-

Solvent: Methanol (LC-MS Grade).[2]

-

Concentration: 1.0 mg/mL (free base equivalent).[2]

-

Correction Factor:

Step 2: Sample Extraction (Protein Precipitation) [2]

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add 200 µL of Internal Standard Solution (Fexofenadine-d10 in Acetonitrile, 50 ng/mL).

-

Vortex for 2 minutes at 1500 rpm.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Inject 5 µL of the supernatant.

Step 3: LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Gradient: 30% B to 90% B over 3 minutes.

-

MRM Transitions (Positive Mode):

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |

| Fexofenadine | 502.3 m/z | 466.2 m/z | 25 eV |

| Fexofenadine-d10 | 512.4 m/z | 476.3 m/z | 25 eV |

Note: The transition 502→466 corresponds to the loss of two water molecules and/or HCl.[2] Since the d10 label is on the benzhydryl rings (retained in this fragment), the IS transition shifts by +10 to 476.[2]

Part 3: Visualization of Logic & Workflow

Bioanalytical Workflow Diagram

The following diagram illustrates the critical path from sample extraction to data validation, highlighting where the IS corrects for variability.

Figure 1: The self-validating workflow of Stable Isotope Dilution Assays. Note how the IS addition occurs before extraction to compensate for recovery losses and ionization variability.

Mass Shift Logic (Isotopic Separation)

This diagram visualizes why a d10 label is superior to d3 or d5 for high-molecular-weight compounds like Fexofenadine.

Figure 2: Isotopic envelope visualization. The +10 Da shift of Fexofenadine-d10 ensures the Internal Standard signal is completely resolved from the natural isotopic distribution of the native drug.

Part 4: Quality Assurance & Handling

Solubility and Stability

-

Solubility: Fexofenadine-d10 HCl is soluble in Methanol, DMSO, and Ethanol.[2] It is sparingly soluble in water.[2]

-

Storage: Long-term storage must be at -20°C under desiccation.

-

Hygroscopicity: The HCl salt form is hygroscopic.[2] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which alters the effective weighing mass.[2]

Handling "Salt vs. Free Base"

Researchers often make calculation errors by confusing the salt and free base forms.[2]

-

If your certificate of analysis (CoA) lists purity for the salt: Use the salt MW (548.18).[2]

-

If your method requires concentration in free base equivalents: You must multiply the weighed mass by the ratio (511.72 / 548.18

0.933).[2]

References

-

Simson Pharma . Fexofenadine-D10 Hydrochloride Technical Data Sheet. Retrieved from [2]

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 45358982, Fexofenadine-d10. Retrieved from [2]

-

Vivan Life Sciences . Fexofenadine D10 Product Specification. Retrieved from [2]

-

Mahmoud, M. et al. (2023) .[2] Analytical Method for Estimation of Fexofenadine in Formulation-A Review. Ideal Publication. Retrieved from [2]

-

Cayman Chemical . Fexofenadine-d10 (hydrochloride) Product Information. Retrieved from [2]

Sources

- 1. vivanls.com [vivanls.com]

- 2. Fexofenadine Hydrochloride | C32H40ClNO4 | CID 63002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fexofenadine-d10 | C32H39NO4 | CID 45358982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uspnf.com [uspnf.com]

- 5. idealpublication.in [idealpublication.in]

- 6. verjournal.com [verjournal.com]

Technical Monograph: Fexofenadine-d10 Hydrochloride

Dual-Mechanistic Principles and Bioanalytical Applications[1][2]

Executive Summary

This technical guide analyzes Fexofenadine-d10 Hydrochloride, the stable isotope-labeled analog of the second-generation antihistamine fexofenadine.[1] While the parent compound is a therapeutic agent, the d10-variant is a critical metrological tool. This guide dissects its mechanism in two distinct dimensions: the Pharmacological Mechanism (how the molecule interacts with biological targets) and the Analytical Mechanism (how the isotope functions as a self-validating internal standard in LC-MS/MS quantification).

Part 1: The Pharmacological Mechanism (The Target)

To understand the utility of Fexofenadine-d10 in pharmacokinetic (PK) studies, one must first understand the biological behavior of the parent molecule it tracks.

1.1 H1-Receptor Inverse Agonism

Contrary to the common simplification that fexofenadine is an "antagonist," it functions mechanistically as an inverse agonist at the H1 receptor.[2][3]

-

Constitutive Activity: H1 receptors exist in an equilibrium between "active" and "inactive" conformations even in the absence of histamine.[2]

-

The Mechanism: Fexofenadine binds preferentially to the inactive conformation of the H1 receptor, stabilizing it.[4] This shifts the equilibrium away from the active state, thereby reducing basal receptor activity and blocking histamine-induced signaling (e.g., NF-κB activation, Calcium influx).[5]

-

Selectivity: It exhibits high specificity for peripheral H1 receptors and does not cross the Blood-Brain Barrier (BBB) significantly, primarily due to P-glycoprotein (P-gp) efflux.[1]

1.2 P-Glycoprotein (P-gp) Substrate Interaction

Fexofenadine is a known substrate for the P-gp efflux transporter.[1]

-

Biological Impact: P-gp actively pumps the drug out of the CNS and limits intestinal absorption.

-

Analytical Relevance: Because Fexofenadine-d10 is chemically identical (save for mass), it is the ideal probe to normalize for variability in P-gp transport efficiency during cell-based transport assays.[1]

Part 2: The Analytical Mechanism (The Tool)[6]

The primary "mechanism of action" for Fexofenadine-d10 HCl in a research setting is its role as a Stable Isotope Internal Standard (SIL-IS) .[1]

2.1 The Deuterium Substitution Effect

Fexofenadine-d10 typically carries ten deuterium atoms on the two phenyl rings (hydroxydiphenylmethyl-d10 moiety).[1]

-

Mass Shift (+10 Da): This creates a mass spectral window distinct from the analyte (Fexofenadine, M+H 502.[1]3) and the d10-standard (M+H 512.3).[1][6] This +10 shift prevents "cross-talk" (isotopic overlap) where the natural isotopes of the drug might interfere with the internal standard signal.

-

Co-Elution: The physicochemical properties (pKa, LogP) of the d10 variant are virtually identical to the parent. Therefore, it co-elutes at the exact same retention time in Liquid Chromatography.

2.2 Mechanism of Error Correction

In LC-MS/MS, the d10-standard corrects for two critical sources of error:

-

Matrix Effects (Ion Suppression): Biological matrices (plasma, urine) contain phospholipids that suppress ionization.[1] Since the d10 variant elutes simultaneously with the analyte, it experiences the exact same suppression. The ratio of Analyte/IS remains constant, canceling out the error.

-

Extraction Recovery: Any loss of analyte during protein precipitation or SPE is mirrored by a proportional loss of the d10 standard.

Part 3: Data Visualization & Pathways

3.1 Pharmacological Pathway: H1 Inverse Agonism

The following diagram illustrates how Fexofenadine shifts the H1 receptor equilibrium to prevent allergic inflammation.[3]

Caption: Fexofenadine acts as an inverse agonist, binding to and stabilizing the inactive H1 receptor conformation, thereby preventing the Gq/11 signaling cascade.

3.2 Analytical Workflow: LC-MS/MS with d10-Correction

This diagram details the self-validating protocol for using Fexofenadine-d10.

Caption: The d10-IS is introduced before extraction to normalize recovery losses and ionization suppression throughout the entire workflow.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Quantification of Fexofenadine in Human Plasma using Fexofenadine-d10 HCl as Internal Standard.

4.1 Physicochemical Profile

| Parameter | Fexofenadine (Analyte) | Fexofenadine-d10 (IS) |

| Molecular Formula | C32H39NO4[1] · HCl | C32H29D10 NO4[1] · HCl |

| Molecular Weight | ~538.1 Da | ~548.2 Da |

| Precursor Ion (Q1) | 502.3 m/z [M+H]+ | 512.3 m/z [M+H]+ |

| Product Ion (Q3) | 466.2 m/z | 476.2 m/z |

| pKa | 4.25 (acid), 9.53 (amine) | Identical |

| Solubility | Methanol, Ethanol | Methanol, Ethanol |

4.2 Step-by-Step Methodology

1. Preparation of Stocks:

-

Dissolve Fexofenadine-d10 HCl in Methanol to 1 mg/mL.[1]

-

Prepare a working IS solution (e.g., 200 ng/mL) in Methanol.[1][6]

2. Sample Extraction (Protein Precipitation):

-

Rationale: Fexofenadine is zwitterionic; Liquid-Liquid Extraction (LLE) can be pH-sensitive and difficult.[1] Protein Precipitation (PPT) is robust and high-throughput.[1][6]

-

Step A: Aliquot 50 µL of plasma into a centrifuge tube.

-

Step B: Add 100 µL of Working IS Solution (d10) .[1] Crucial: Adding the IS here corrects for all subsequent volume errors and precipitation losses.

-

Step C: Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

-

Step D: Transfer supernatant to LC vials.

3. LC-MS/MS Conditions:

-

Column: C18 (e.g., Waters Acquity BEH, 2.1 x 50mm, 1.7 µm).[6]

-

Mobile Phase:

-

Mass Spec: Positive ESI.

-

Monitor MRM transitions: 502.3 → 466.2 (Analyte) and 512.3 → 476.2 (d10-IS).

-

Note: The transition 466/476 corresponds to the loss of water (H2O/D2O) and/or cleavage elements depending on the collision energy.

-

References

-

PubChem. (n.d.).[1] Fexofenadine Hydrochloride Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

-

National Center for Biotechnology Information. (2025).[1] Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum. PubMed Central. Retrieved January 28, 2026, from [Link]

-

Church, M. K., & Church, D. S. (2013).[1] Pharmacology of antihistamines. Indian Journal of Dermatology. Retrieved January 28, 2026, from [Link]

-

SynZeal Research. (n.d.).[1] Fexofenadine-d10 Hydrochloride Structure and Data. Retrieved January 28, 2026, from [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 4. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

What is Fexofenadine-d10 Hydrochloride used for in research

Technical Whitepaper: Fexofenadine-d10 Hydrochloride in Quantitative Bioanalysis

Executive Summary

Fexofenadine-d10 Hydrochloride is the specific stable isotope-labeled internal standard (SIL-IS) required for the rigorous quantification of Fexofenadine in complex biological matrices (plasma, serum, and wastewater).[1] Unlike generic structural analogs, this deuterated isotopolog (

Chemical Profile & Structural Integrity[1]

To ensure reproducibility, researchers must verify the isotopic purity and labeling position.[1] Fexofenadine-d10 is labeled on the two phenyl rings of the benzhydryl moiety, ensuring metabolic stability and preventing deuterium-hydrogen exchange during extraction.[1]

Table 1: Physicochemical Specification

| Parameter | Specification |

| Compound Name | Fexofenadine-d10 Hydrochloride |

| CAS Number | 1215821-44-5 |

| Molecular Formula | |

| Molecular Weight | 548.18 g/mol (Salt) / 511.7 g/mol (Free Base) |

| Isotopic Purity | |

| Labeling Position | Hydroxydiphenyl-d10-methyl (Both phenyl rings fully deuterated) |

| Solubility | Methanol (Freely soluble), DMSO, Water (Slightly) |

| Storage | -20°C (Hygroscopic; protect from light) |

The Science of Stable Isotope Dilution

The selection of a d10-labeled standard over d6 or d3 is a deliberate design choice in high-sensitivity assays.[1]

-

Mass Shift Authority: A +10 Da mass shift moves the internal standard signal far beyond the natural isotopic envelope of the analyte (M+1, M+2, etc.).[1] This eliminates "cross-talk" or spectral interference, even when the analyte concentration is orders of magnitude higher than the IS.[1]

-

Co-Elution & Matrix Compensation: Because Fexofenadine-d10 is chemically identical to the analyte (differing only in neutron count), it co-elutes perfectly on Reverse Phase Chromatography (RPC).[1] Consequently, any ion suppression or enhancement caused by the sample matrix at that specific retention time affects both the analyte and the IS equally.[1] The ratio remains constant, yielding accurate quantification.

Diagram 1: The Mechanism of Matrix Effect Compensation

Caption: Fexofenadine-d10 co-elutes with the analyte, experiencing identical matrix suppression. The resulting ratio provides a self-corrected quantitative value.

Experimental Protocol: LC-MS/MS Quantification

This protocol is optimized for human plasma but is adaptable to serum or wastewater.

Reagent Preparation

-

Stock Solution (1 mg/mL): Dissolve 1.0 mg of Fexofenadine-d10 HCl in 1.0 mL of Methanol (MeOH). Sonicate for 5 minutes. Store at -20°C.

-

Working Internal Standard (WIS): Dilute the stock with 50% Methanol/Water to a concentration of 200 ng/mL . This concentration should yield a signal intensity similar to the mid-point of your calibration curve.

Sample Preparation (Protein Precipitation)

-

Step 1: Aliquot 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

Step 2: Add 200 µL of WIS (200 ng/mL Fexofenadine-d10 in MeOH).

-

Note: The high organic content precipitates proteins while introducing the IS.

-

-

Step 3: Vortex vigorously for 30 seconds.

-

Step 4: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Step 5: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient:

-

0.0 min: 20% B

-

0.5 min: 20% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 20% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fexofenadine | 502.3 | 466.2 | 35 |

| Fexofenadine-d10 | 512.3 | 476.2 | 35 |

Note: The transition represents the loss of two water molecules, a characteristic fragmentation pathway for this molecule.[1] The d10 label on the phenyl rings is retained in the fragment.

Method Validation & Troubleshooting

Linearity & Range

The method typically demonstrates linearity from 1.0 ng/mL to 1000 ng/mL (

Troubleshooting "Cross-Talk"

If you observe a signal in the Fexofenadine-d10 channel when injecting a high concentration of unlabeled Fexofenadine (or vice versa):

-

Check Isotopic Purity: Ensure the d10 standard is >99% pure. Lower purity (presence of d0 or d1) causes false positives.[1]

-

Adjust MRM Windows: Ensure the quadrupole resolution is set to "Unit" or "High" to prevent overlap of isotopic envelopes.

Diagram 2: Analytical Workflow Logic

Caption: Step-by-step bioanalytical workflow ensuring consistent IS integration before extraction.

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 71300868, Fexofenadine-d10. Retrieved from [Link][1]

-

Vlčková, H., et al. (2010).[1] Development and validation of a HPLC-MS/MS method for the determination of fexofenadine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Technical Guide: Bioanalytical Quantitation of Fexofenadine Using Fexofenadine-d10 Hydrochloride as a Stable Isotope Internal Standard

[1][2]

Executive Summary

This technical guide details the analytical relationship between Fexofenadine , a second-generation H1-receptor antagonist, and its deuterated analog, Fexofenadine-d10 Hydrochloride .[1][2] While Fexofenadine is the therapeutic agent of interest, Fexofenadine-d10 serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.[3][1]

This document is designed for bioanalytical scientists and drug development researchers. It moves beyond basic definitions to explore the mechanistic necessity of using the d10-variant to compensate for matrix effects, ionization suppression, and extraction variability in regulated bioanalysis.

Part 1: Chemical and Pharmacological Specifications[4]

To understand the utility of Fexofenadine-d10, one must first characterize the analyte. Fexofenadine is a zwitterionic amphophile, which presents specific challenges in extraction and chromatography. The d10-variant is chemically identical in terms of lipophilicity and pKa, ensuring it tracks the analyte perfectly through sample preparation, yet it is distinct spectrally (mass-resolved).

Comparative Technical Specifications

| Feature | Fexofenadine (Analyte) | Fexofenadine-d10 HCl (Internal Standard) |

| Role | Active Pharmaceutical Ingredient (H1 Antagonist) | Quantitative Reference Standard (SIL-IS) |

| Molecular Formula | ||

| Molecular Weight | ~501.66 g/mol | ~548.18 g/mol (Salt) / ~511.7 (Free Base) |

| Isotopic Labeling | Natural Abundance | Deuterium ( |

| Solubility | Soluble in Methanol, Ethanol; slightly in water | Soluble in DMSO, Methanol; slightly in water |

| pKa | ~4.25 (Carboxyl), ~9.53 (Amine) | Identical to analyte (negligible isotope effect) |

| Key Metabolite Of | Terfenadine | N/A (Synthetic construct) |

Structural Integrity

The d10 labeling is strategically placed on the two phenyl rings of the benzhydryl moiety. This location is metabolically stable and resistant to hydrogen-deuterium exchange (HDX) in aqueous mobile phases, a critical requirement for accurate quantification.[3][1]

Part 2: The Bioanalytical Imperative (The "Why")

In LC-MS/MS bioanalysis of human plasma, Matrix Effects (ME) are the primary source of error. Endogenous phospholipids and salts can co-elute with the drug, suppressing or enhancing ionization efficiency in the electrospray source.

Why Fexofenadine-d10?

-

Co-elution: Because Deuterium has a minimal effect on lipophilicity, Fexofenadine-d10 co-elutes with Fexofenadine.[3][1] Both molecules experience the exact same ion suppression at the specific retention time.

-

Normalization: When the mass spectrometer calculates the ratio of Analyte Area to IS Area, the suppression cancels out.

-

Cross-Talk Avoidance: A d10 label (+10 Da shift) is superior to lower labels (e.g., d3 or d4). The natural isotopic distribution of Fexofenadine (containing

) creates a "tail" of mass.[3] A +10 shift ensures the IS signal is far beyond the isotopic envelope of the analyte, preventing false positives (cross-talk).

Diagram 1: The Mechanism of SIL-IS Compensation

The following diagram illustrates how the d10-IS corrects for ionization variability.

Caption: Schematic demonstrating how Fexofenadine-d10 (IS) co-elution compensates for matrix-induced ionization suppression, ensuring data integrity.

Part 3: LC-MS/MS Method Development

This section outlines the optimized parameters for quantifying Fexofenadine using the d10 standard.

Mass Spectrometry (MRM Parameters)

Fexofenadine is detected in Positive Electrospray Ionization (ESI+) mode.[3][1][4] The protonated molecule

-

Analyte (Fexofenadine):

-

Internal Standard (Fexofenadine-d10):

Chromatography Conditions

Part 4: Optimized Experimental Protocol

This protocol uses Protein Precipitation (PPT) , which is cost-effective and high-throughput.[3][1] While Solid Phase Extraction (SPE) provides cleaner samples, the use of Fexofenadine-d10 makes PPT robust enough for most clinical applications by correcting for the "dirtier" matrix.

Step-by-Step Workflow

-

Stock Preparation:

-

Sample Processing:

-

Separation:

-

Injection:

Diagram 2: Bioanalytical Workflow Logic

Caption: Step-by-step Protein Precipitation (PPT) workflow for extracting Fexofenadine from plasma using d10-IS.

Part 5: Validation Parameters (Regulatory Compliance)

To ensure the method meets FDA and ICH M10 guidelines, the following criteria must be validated using the d10 standard.

Selectivity & Specificity

-

Requirement: Analyze 6 lots of blank plasma.

-

Acceptance: Interference at the retention time of Fexofenadine must be < 20% of the LLOQ response. Interference at the IS channel (d10) must be < 5% of the average IS response.

-

Note: The d10 label prevents "cross-talk" from the native drug into the IS channel.

Linearity

-

Weighting:

linear regression is standard.[1] -

Criteria: Correlation coefficient (

) > 0.99.

Accuracy & Precision

Stability (Crucial for d10)

-

Stock Solution Stability: Verify Fexo-d10 is stable in Methanol at -20°C.

-

Processed Sample Stability: Ensure the analyte/IS ratio does not drift while samples sit in the autosampler (typically stable for 24+ hours at 10°C).

References

-

US Food and Drug Administration (FDA). (2018).[3][1] Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link][3][1]

-

National Center for Biotechnology Information (NCBI). (2024).[3][1] PubChem Compound Summary for CID 45358982, Fexofenadine-d10.[3][1] Retrieved from [Link][3][1]

-

Chen, Y., et al. (2013).[1] Determination of fexofenadine in human plasma by LC-MS/MS and its application in pharmacokinetic study. Journal of Chinese Pharmaceutical Sciences.[4] Retrieved from [Link][3][1]

-

International Council for Harmonisation (ICH). (2022).[3][1] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

High-Purity Synthesis of Deuterium-Labeled Fexofenadine (Fexofenadine-d6)

This guide details the high-purity synthesis of Fexofenadine-d6 (specifically labeled at the gem-dimethyl moiety), the industry-standard stable isotope internal standard for pharmacokinetic profiling and LC-MS/MS bioanalysis.

Executive Summary

Fexofenadine-d6 is the critical internal standard (IS) required for the precise quantification of Fexofenadine in biological matrices. Unlike aromatic deuteration, which can suffer from deuterium-hydrogen exchange (DHE) under acidic conditions or metabolic instability, labeling the gem-dimethyl group offers superior isotopic stability and a distinct +6 Da mass shift that eliminates cross-talk with the analyte's M+0 and M+2 isotopic envelopes.

This guide presents a convergent, field-proven synthetic route designed for high isotopic enrichment (>99% D) and chemical purity (>98%). The protocol prioritizes the "Alkylation-First" strategy , minimizing the consumption of expensive deuterated reagents by introducing the label early in the synthesis of the phenylacetic acid fragment.

Retrosynthetic Analysis & Strategy

The synthesis is designed by disconnecting the molecule at the central butyryl linker and the piperidine nitrogen.

-

Disconnection A: The C-N bond between the alkyl linker and Azacyclonol.

-

Disconnection B: The C-C bond between the phenyl ring and the carbonyl group (Friedel-Crafts connection).

-

Labeling Locus: The gem-dimethyl group is established via double alkylation of a benzyl cyanide precursor using Iodomethane-d3 .

Pathway Visualization

Figure 1: Retrosynthetic tree illustrating the convergent assembly of Fexofenadine-d6.

Detailed Experimental Protocol

Phase 1: Synthesis of the Deuterated Core (Fragment A)

Objective: Synthesize Methyl 2-(phenyl)-2-(methyl-d3)-propionate-d3 . Rationale: Introducing deuterium via CD3I alkylation of benzyl cyanide is the most atom-economical method. It avoids the use of unstable deuterated organometallics.

Reagents:

-

Benzyl Cyanide (1.0 eq)[1]

-

Iodomethane-d3 (CD3I) (2.2 eq, >99.5 atom % D)

-

Sodium Hydride (NaH, 60% dispersion) (2.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol / H2SO4 (for esterification)

Step-by-Step Protocol:

-

Anion Formation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (2.5 eq) in anhydrous THF at 0°C. Dropwise add a solution of Benzyl Cyanide (1.0 eq) in THF. Stir for 30 min until H2 evolution ceases and the solution turns deep yellow/red (carbanion formation).

-

Deuteromethylation: Cool the mixture to -10°C. Slowly add Iodomethane-d3 (2.2 eq) via syringe pump to control the exotherm. The temperature must not exceed 0°C to prevent polymerization.

-

Reaction Completion: Allow to warm to room temperature (RT) and stir for 4 hours.

-

Validation Point: TLC (Hexane/EtOAc 9:1) should show disappearance of starting material.

-

-

Hydrolysis: Quench with saturated NH4Cl. Extract with EtOAc.[1] Evaporate solvent.[2][3] Reflux the crude nitrile in 50% H2SO4/Acetic Acid for 12 hours to convert the nitrile to the carboxylic acid (2-phenyl-2-methyl-d3-propionic acid-d3 ).

-

Esterification: Dissolve the crude acid in Methanol containing catalytic H2SO4. Reflux for 4 hours. Neutralize and extract to obtain the Methyl Ester .

-

Yield Expectation: 75-80% over 3 steps.

-

Phase 2: Friedel-Crafts Acylation

Objective: Attach the chlorobutyryl linker. Causality: The ester group directs the incoming electrophile to the para position, though meta isomers are possible. Low temperature is crucial to maximize para-selectivity.

Reagents:

-

Fragment A (from Phase 1)

-

4-Chlorobutyryl Chloride (1.2 eq)

-

Aluminum Chloride (AlCl3) (2.5 eq)

-

Dichloromethane (DCM) or CS2

Protocol:

-

Suspend AlCl3 in dry DCM at 0°C.

-

Add 4-Chlorobutyryl Chloride dropwise. Stir for 15 min to form the acylium ion complex.

-

Add Fragment A (dissolved in DCM) slowly at 0-5°C.

-

Stir at RT for 12 hours.

-

Quench: Pour onto crushed ice/HCl mixture. Extract with DCM.

-

Purification: Recrystallize from Hexane/Ethanol to remove any meta-isomer.

-

Validation Point: 1H-NMR (unlabeled regions) should show a clean para-substitution pattern (two doublets in the aromatic region).

-

Phase 3: Convergent Coupling & Reduction

Objective: Assemble the final skeleton and reduce the ketone.

Reagents:

-

Intermediate from Phase 2[4]

-

Azacyclonol (Diphenyl(piperidin-4-yl)methanol) (1.1 eq)

-

Potassium Carbonate (K2CO3)

-

Potassium Iodide (KI) (catalytic)

-

Methyl Isobutyl Ketone (MIBK) or Toluene

-

Sodium Borohydride (NaBH4)[5]

Protocol:

-

N-Alkylation: Combine the Phase 2 intermediate, Azacyclonol, K2CO3, and KI in MIBK. Reflux for 24 hours.

-

Workup: Filter inorganic salts. Evaporate solvent to yield the Keto-Ester .[12]

-

Reduction: Dissolve the Keto-Ester in Methanol at 0°C. Add NaBH4 (0.5 eq) in portions. Stir for 2 hours.

-

Note: This reduces the benzylic ketone to the hydroxyl group.

-

-

Saponification: Add NaOH (2M aq) directly to the reaction mixture and reflux for 4 hours to hydrolyze the methyl ester to the free acid.

-

Isolation: Adjust pH to ~6.0 with dilute HCl. The zwitterionic Fexofenadine-d6 will precipitate. Filter and dry.[2][3][7][9][13][14]

Quantitative Data Summary

| Parameter | Specification | Notes |

| Chemical Purity | > 98.5% | Determined by HPLC (UV 220 nm) |

| Isotopic Enrichment | > 99.2% D | Determined by HRMS (SIM mode) |

| Isotopic Distribution | d0 < 0.1% | Critical for use as Internal Standard |

| Overall Yield | ~35-40% | Calculated from Benzyl Cyanide |

| Appearance | White Crystalline Solid |

Quality Control & Validation

To ensure the protocol is self-validating, perform the following checks:

-

Mass Spectrometry (ESI+):

-

Expected [M+H]+: 508.33 (Calculated for C32H33D6 NO4 + H).

-

Compare against unlabeled standard (502.29). A clean shift of +6.04 Da confirms successful d6-incorporation.

-

-

1H-NMR (DMSO-d6):

-

Unlabeled Fexofenadine: Shows a sharp singlet at ~1.4-1.5 ppm integrating to 6H (gem-dimethyl).

-

Fexofenadine-d6: This signal must be absent (or <1% residual).

-

-

HPLC Retention Time:

-

The d6-analog should co-elute (or elute slightly earlier due to deuterium isotope effect) with the unlabeled standard, confirming structural identity.

-

References

-

Synthesis of Fexofenadine (General Route)

-

Wang, R., et al.[9] "The Synthesis of Fexofenadine." ResearchGate, 2013.

-

-

Deuterated Reagent Application (Methyl Iodide-d3)

-

Friedel-Crafts Acylation in Fexofenadine Synthesis

-

Azacyclonol Coupling Conditions

- Google Patents. "Process for Preparing Fexofenadine." (US20100016599A1).

-

Precursor Synthesis (Alpha,Alpha-Dimethylphenylacetic Acid)

- Google Patents. "Method for preparing alpha, alpha-dimethylphenylacetic acid." (CN101157609A).

Sources

- 1. HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide - Google Patents [patents.google.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. FEXOFENADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. CN106380441B - Synthetic method of fexofenadine intermediate - Google Patents [patents.google.com]

- 5. WO2004067511A1 - Process for the preparation of fexofenadine - Google Patents [patents.google.com]

- 6. CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. CN112661693A - Preparation method of fexofenadine - Google Patents [patents.google.com]

- 11. A Process For Preparing α α Dimethyl Phenyl Acetic Acid [quickcompany.in]

- 12. US20130237709A1 - Intermediates useful for the synthesis of fexofenadine, processes for their preparation and for the preparation of fexofenadine - Google Patents [patents.google.com]

- 13. Fexofenadine Hydrochloride [drugfuture.com]

- 14. WO2009136412A2 - PROCESS FOR PREPARATION OF 4-[4-(4-(HYDROXYDIPHENYLMETHYL)- 1-PIPERIDINYL]-1-OXOBUTYL]-α,α-DIMETHYLBENZENE ACETIC ACID METHYL ESTER AND USE THEREOF - Google Patents [patents.google.com]

- 15. data.epo.org [data.epo.org]

Technical Guide: Fexofenadine-d10 Hydrochloride Stability & Storage

[1]

Executive Summary

Fexofenadine-d10 Hydrochloride (CAS: 1215821-44-5) is the stable isotope-labeled analog of the second-generation antihistamine Fexofenadine.[1][2] It serves as the critical Internal Standard (IS) for quantitative LC-MS/MS bioanalysis.[1]

The reliability of this reference material hinges on three stability vectors: Isotopic Integrity (resistance to D/H exchange), Photochemical Stability (resistance to UV-induced decarboxylation), and Hygroscopic Control (prevention of hydrolysis and concentration errors).[1]

This guide defines the rigorous protocols required to maintain the chemical and isotopic purity of Fexofenadine-d10 HCl, derived from stress-testing data and structural analysis.

Molecular Characterization & Physicochemical Profile[1][3][4]

Understanding the specific deuteration pattern is essential for predicting stability. Fexofenadine-d10 is deuterated on the benzhydryl phenyl rings .

| Property | Specification | Technical Insight |

| Chemical Name | Fexofenadine-d10 HCl | 4-[1-hydroxy-4-[4-(hydroxy-bis(phenyl-d5)-methyl)-1-piperidinyl]butyl]-α,α-dimethyl-benzeneacetic acid, HCl |

| Molecular Formula | C₃₂H₂₉D₁₀NO₄[1][3][4][5][6][7][8] · HCl | The HCl salt form improves solubility but increases hygroscopicity. |

| Molecular Weight | ~548.2 g/mol | +10 Da shift from unlabeled Fexofenadine (538.13).[1] |

| Deuteration Site | Benzhydryl Rings | High Stability. The 10 deuterium atoms are located on the aromatic rings. Aromatic C-D bonds are chemically inert and resistant to back-exchange in aqueous mobile phases, unlike labile protons (OH, NH).[1] |

| Solubility | Methanol (High), DMSO | Preferred Solvent: Methanol.[1] Avoid water for long-term stock storage to prevent hydrolysis risks.[1] |

| pKa | ~4.25 (COOH), ~9.53 (N) | Zwitterionic nature in solution; pH control is critical during extraction.[1] |

Degradation Mechanisms & Stability Risks[1]

Fexofenadine-d10 is susceptible to specific degradation pathways that must be mitigated through storage controls.

Photodegradation (Critical Risk)

The benzhydryl piperidine moiety is highly photosensitive. Exposure to UV light (and even ambient fluorescent light) accelerates:[1]

-

Oxidative cleavage yielding benzophenone derivatives.

-

Decarboxylation resulting in isopropyl analogs.

Chemical Oxidation

The tertiary amine and hydroxyl groups are susceptible to N-oxidation or dehydration under oxidative stress (e.g., presence of peroxides in un-stabilized ethers or aged solvents).[1]

Isotopic Stability[1]

-

Reasoning: The deuterium labels are on the aromatic rings. These positions do not undergo acid/base-catalyzed exchange under standard LC-MS conditions (pH 2–10).[1]

Visualization: Degradation Pathways

The following diagram maps the causality between environmental stress and chemical failure modes.

Caption: Primary degradation pathways.[1] Photolysis is the dominant failure mode, requiring strict light protection.

Storage Protocols (Solid State)[1]

To maximize shelf life (typically >3 years), the solid reference material must be isolated from kinetic energy (heat), photons (light), and moisture.[1]

| Parameter | Protocol | Scientific Rationale |

| Temperature | -20°C (Standard) | Arrhenius kinetics dictate that lowering temperature significantly retards oxidative and hydrolytic rates.[1] |

| Container | Amber Glass Vials | Blocks UV/Vis radiation to prevent photolysis of the benzhydryl system. |

| Atmosphere | Inert Gas (Argon/N₂) | Displaces oxygen to prevent N-oxidation.[1] |

| Humidity | Desiccator Cabinet | The HCl salt is hygroscopic. Moisture uptake alters the effective mass, leading to weighing errors during stock prep. |

| Handling | Equilibrate | Allow vial to reach room temperature (20–30 mins) before opening. Opening a cold vial causes immediate condensation of atmospheric water onto the powder. |

Solution Preparation & Stability

The stability of Fexofenadine-d10 in solution is solvent-dependent.[1]

Solvent Selection

-

Primary Choice: Methanol (MeOH). Fexofenadine-d10 is highly soluble and chemically stable in pure methanol.[1]

-

Secondary Choice: DMSO. Good stability, but high boiling point makes it difficult to evaporate if solvent exchange is needed.

-

Avoid: Pure water (hydrolysis risk over time) or un-stabilized THF (peroxide risk).[1]

Stock Solution Protocol

-

Concentration: Prepare primary stocks at 1.0 mg/mL in Methanol.

-

Storage: Aliquot into amber HPLC vials with PTFE-lined caps. Store at -20°C or -80°C .

-

Shelf Life:

-

-20°C in Methanol: Stable for 12 months .

-

4°C (Autosampler): Stable for 7 days .

-

Room Temp: Stable for 24 hours (protect from light).[1]

-

Visualization: Stock Preparation Workflow

This workflow ensures minimizing weighing errors and degradation during preparation.

Caption: Optimized workflow for preparing and maintaining stable stock solutions.

Quality Control & Troubleshooting

When using Fexofenadine-d10 as an Internal Standard, verify the following parameters periodically.

Isotopic Purity Check ("Crosstalk")

Because the d10 analog is +10 Da, it should not contribute signal to the analyte channel (M+0).[1] However, impurities (d0, d1-d9) can cause bias.[1]

-

Protocol: Inject a high concentration of Fexofenadine-d10 (IS only).[1] Monitor the transition for unlabeled Fexofenadine (m/z 502.3 → 466.2).

-

Acceptance: Signal in the analyte channel must be < 20% of the LLOQ response.

Retention Time Shift

Deuterium isotope effects can slightly alter retention time on C18 columns.

-

Observation: Fexofenadine-d10 may elute slightly earlier than Fexofenadine-d0 due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.[1]

-

Action: Ensure the integration window covers both the analyte and the IS peaks.

References

-

U.S. Pharmacopeia (USP). (2018).[1][8] Fexofenadine Hydrochloride: Chromatographic Purity and Stability. USP-NF Monograph.[1][8] Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2008).[1] Isolation and structure elucidation of photodegradation products of fexofenadine. PubMed. Retrieved from [Link]

-

SynZeal Research. (2024).[1] Fexofenadine-d10 Hydrochloride Characterization Data. Retrieved from [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmacopoeia.com [pharmacopoeia.com]

- 6. ukaazpublications.com [ukaazpublications.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. uspnf.com [uspnf.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: Fexofenadine-d10 Hydrochloride Certificate of Analysis

Decoding Quality Attributes for Bioanalytical Reliability

Executive Summary

In the high-stakes environment of regulated bioanalysis (GLP/GCP), the integrity of data hinges on the reliability of the Internal Standard (IS). Fexofenadine-d10 Hydrochloride (CAS: 1215821-44-5) serves as a critical Stable Isotope Labeled (SIL) standard for the quantification of Fexofenadine in human plasma and urine.[1][2]

Unlike generic chemical reagents, the Certificate of Analysis (CoA) for a deuterated standard must be interpreted through the lens of Mass Spectrometric (MS) utility . A standard with 99.9% chemical purity can still fail in a bioanalytical run if its Isotopic Purity (specifically the presence of unlabeled D0 species) compromises the Lower Limit of Quantification (LLOQ).

This guide deconstructs the CoA of Fexofenadine-d10 HCl, providing the technical rationale behind every specification and the experimental protocols required to validate them.

Part 1: The Anatomy of the Certificate of Analysis

A robust CoA for Fexofenadine-d10 HCl must go beyond basic identity. It must quantify the "isotopic envelope" to ensure no interference with the native drug analyte.[3]

Table 1: Critical Quality Attributes (CQAs) & Specifications

| Test Parameter | Method | Typical Specification | Technical Rationale |

| Appearance | Visual | White to off-white solid | Indicates absence of gross degradation (e.g., oxidation leads to yellowing).[1][2] |

| Chemical Identity | 1H-NMR, IR | Conforms to structure | Verifies the carbon skeleton and salt form (HCl).[2] |

| Isotopic Identity | MS, 1H-NMR | Conforms (d10 pattern) | Confirms deuterium incorporation at specific loci (typically the two phenyl rings).[1][2] |

| Chemical Purity | HPLC-UV | ≥ 98.0% | Ensures no non-isotopic impurities (e.g., synthesis intermediates) interfere with chromatography.[1][2] |

| Isotopic Enrichment | HRMS / SIM | ≥ 98 atom % D | Average deuterium content per labeled position.[2] |

| Isotopologue Purity | LC-MS (SIM) | D0 < 0.1% (Critical) | The most vital spec. D0 (unlabeled) acts as a contaminant that falsely elevates analyte concentration.[1][2] |

| Water Content | Karl Fischer | Report Value (often < 5%) | Essential for accurate weighing; HCl salts are often hygroscopic.[1][2] |

| Counter Ion | Ion Chromatography | 6.0 – 7.5% (Chloride) | Confirms stoichiometry (Mono-HCl theoretical is ~6.5%).[1][2] |

Part 2: Scientific Integrity & Methodology

The "D0 Problem": Why Isotopic Purity Trumps Chemical Purity

In LC-MS/MS, Fexofenadine (Analyte) and Fexofenadine-d10 (IS) co-elute.[1][2] If the IS contains even 0.5% of the unlabeled form (D0), this "impurity" will be detected in the analyte channel (transition m/z 502 → 466).

-

Consequence: At the LLOQ, the signal from the IS-contributed D0 can exceed 20% of the analyte signal, causing the run to fail FDA/EMA acceptance criteria.

Experimental Protocol: Determination of Isotopic Purity

Standard purity assessments (HPLC-UV) cannot distinguish between Fexofenadine and Fexofenadine-d10.[1][2] High-Resolution Mass Spectrometry (HRMS) is required.[1][2]

Workflow:

-

Preparation: Dissolve 1 mg Fexofenadine-d10 HCl in methanol (1 mg/mL). Dilute to 1 µg/mL in 50:50 MeOH:Water (+0.1% Formic Acid).

-

Instrumentation: Q-TOF or Orbitrap MS in Positive ESI mode.

-

Acquisition: Perform a full scan (MS1) from m/z 490 to 520.[1][2]

-

Analysis:

Experimental Protocol: 1H-NMR Structural Validation

NMR is used to confirm the absence of protons at the deuterated sites.

Causality: Fexofenadine-d10 is typically labeled on the two phenyl rings attached to the hydroxymethyl group.

-

Solvent: DMSO-d6 (to prevent solvent peak interference in the aromatic region).[1][2]

-

Acquisition: 400 MHz or higher, 64 scans.

-

Interpretation:

-

Native Fexofenadine: Shows strong aromatic multiplets between 7.0 – 7.6 ppm (14 protons).[1][2]

-

Fexofenadine-d10: The integration of the aromatic region should decrease by exactly 10 protons (representing the two d5-phenyl rings).[1] Residual signals here indicate incomplete deuteration (scrambling).[1][2]

-

Part 3: Visualization of the Bioanalytical Logic

The following diagram illustrates the critical relationship between the Certificate of Analysis data and the Bioanalytical Method Validation (BMV) workflow.

Figure 1: The "Chain of Consequence" linking Isotopic Purity (D0 content) in the CoA directly to Method Validation failure (Interference).

Part 4: Handling, Stability, and Storage

Hygroscopicity & Weighing

Fexofenadine-d10 is a hydrochloride salt.[1][2][4] HCl salts are prone to absorbing atmospheric moisture.[2]

-

Risk: Weighing "wet" standard introduces a systematic negative bias in the concentration of the stock solution.

-

Mitigation: Equilibrate the vial to room temperature before opening (prevents condensation).[2] If the CoA Water Content > 2%, adjust the weighed mass using the formula:

[1][2]

Solution Stability

-

Stock Solution: Stable in Methanol at -20°C for at least 12 months (verify with re-test).

-

Deuterium Exchange: Avoid storing in protic solvents at high pH (>8) or low pH (<2) for extended periods, as this can catalyze Hydrogen-Deuterium Exchange (HDX) on the aliphatic chain, though the aromatic d10 label is generally robust.[1][2]

References

-

US Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 71300994, Fexofenadine-d10. Retrieved from [Link]

Sources

Technical Guide: Sourcing and Application of Fexofenadine-d10 Hydrochloride in Bioanalysis

[1]

Executive Summary

In the regulated environment of drug development (GLP/GCP), the quantification of Fexofenadine—a non-sedating H1-receptor antagonist—requires robust bioanalytical methods.[1][2] Fexofenadine-d10 Hydrochloride serves as the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS) for these assays.[1][2] Its +10 Da mass shift eliminates isotopic interference (crosstalk) from the natural isotopic envelope of the analyte, ensuring high precision in LC-MS/MS workflows.[1][2]

This guide synthesizes the chemical specifications, commercial supply landscape, and validated experimental protocols for utilizing Fexofenadine-d10 HCl in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[1][2]

Chemical Profile & Specifications

Understanding the physicochemical properties of the reference standard is a prerequisite for method development.[2] The d10 labeling typically occurs on the two phenyl rings, providing a metabolically stable label that resists hydrogen-deuterium exchange (HDX) in aqueous media.[1][2]

| Parameter | Specification |

| Chemical Name | 4-[1-Hydroxy-4-[4-(hydroxy-di(phenyl-d5)-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic acid hydrochloride |

| CAS Number | 1215821-44-5 (Hydrochloride Salt) |

| Molecular Formula | C₃₂H₂₉D₁₀NO₄[1][3][4][5][6][7][8] · HCl |

| Molecular Weight | ~548.18 g/mol (Salt); ~511.72 g/mol (Free Base) |

| Isotopic Purity | Typically ≥ 99% atom D |

| Chemical Purity | ≥ 98% |

| Solubility | Soluble in Methanol, DMSO, and Ethanol; Slightly soluble in water.[1][2][3][6][8][9][10][11] |

| pKa | ~4.25 (COOH) and ~9.53 (Amine) - Zwitterionic nature |

Commercial Supply Landscape

The following table aggregates verified suppliers of Fexofenadine-d10 Hydrochloride. Researchers should prioritize vendors providing a comprehensive Certificate of Analysis (CoA) including isotopic distribution analysis to rule out unlabeled (d0) contributions.[1][2]

| Supplier | Product Code | Pack Sizes | Purity Spec |

| Toronto Research Chemicals (TRC) | TRC-F322492 | 1mg, 10mg, 100mg | ≥98% (Isotopic ≥99%) |

| Cayman Chemical | 28258 | 1mg, 5mg, 10mg | ≥99% deuterated forms |

| Santa Cruz Biotechnology | sc-218482 | 1mg, 5mg | ≥98% |

| MedChemExpress (MCE) | HY-B0801S3 | 1mg, 5mg, 10mg | ≥99% (Isotopic) |

| C/D/N Isotopes | D-6869 | 5mg, 10mg | 99 atom % D |

Procurement Note: The CAS 1215821-44-5 specifically refers to the hydrochloride salt.[1][2] Ensure your calculation of the stock solution concentration accounts for the salt correction factor (MW Salt / MW Free Base ≈ 1.071).[1][2]

Technical Deep Dive: The "d10" Advantage

In mass spectrometry, a common issue with SIL-IS is the "contribution" of the IS to the analyte signal due to natural isotopic abundance.[2]

Experimental Protocol: LC-MS/MS Workflow

The following protocol outlines a self-validating system for quantifying Fexofenadine in human plasma.

Stock Solution Preparation[2]

-

Weighing: Weigh ~1.0 mg of Fexofenadine-d10 HCl into a 10 mL volumetric flask.

-

Dissolution: Dissolve in Methanol (MeOH) . Do not use water initially due to limited solubility of the salt form in pure water.[2]

-

Storage: Store aliquots at -20°C or -80°C. Stability is typically >12 months if protected from light.

Sample Preparation (Protein Precipitation)

Fexofenadine is zwitterionic; protein precipitation (PPT) is often preferred over Liquid-Liquid Extraction (LLE) to avoid pH-dependent recovery issues.[1][2]

-

Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

-

IS Addition: Add 20 µL of Working IS Solution (e.g., 500 ng/mL Fexofenadine-d10 in 50% MeOH).

-

Precipitation: Add 150 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Mechanism: Acidified ACN precipitates proteins while keeping the basic amine protonated and soluble.[2]

-

-

Vortex & Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

LC-MS/MS Conditions[1][2]

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 50 mm).[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Ionization: ESI Positive Mode.

MRM Transitions:

-

Analyte (Fexofenadine): 502.3 → 466.2 (Loss of water/COOH)[1][2]

-

IS (Fexofenadine-d10): 512.3 → 476.2 (Matches the +10 shift in the fragment)[1][2]

Workflow Visualization

The following diagram illustrates the critical decision points and flow for the bioanalytical method.

Figure 1: Validated bioanalytical workflow for Fexofenadine quantification using d10-IS.

Scientific Integrity & Troubleshooting

To ensure Trustworthiness in your data, consider these mechanistic factors:

-

Isotopic Stability: The deuterium labels on the phenyl rings are chemically stable.[2] However, avoid storing stock solutions in highly acidic media (pH < 2) for prolonged periods at high temperatures, as this could theoretically induce exchange, though rare for aromatic protons.[1][2]

-

Matrix Effects: Even with a d10-IS, matrix effects can suppress ionization.[2]

-

Cross-Signal Check: Inject a "Zero Sample" (Matrix + IS only).[1][2]

References

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Fexofenadine-d10 | C32H39NO4 | CID 45358982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. sussex-research.com [sussex-research.com]

- 5. scbt.com [scbt.com]

- 6. Fexofenadine-d10 Hydrochloride | 1215821-44-5 - Coompo [coompo.com]

- 7. Fexofenadine-d6 | TRC-F322500-10MG | LGC Standards [lgcstandards.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chembk.com [chembk.com]

- 10. veeprho.com [veeprho.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Precision Bioanalysis: Implementing Fexofenadine-d10 Hydrochloride as an Internal Standard in Pharmacokinetic Assays

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling, data integrity is non-negotiable. Fexofenadine, a non-sedating H1-antihistamine and a specific substrate for P-glycoprotein (P-gp), serves as a critical probe drug for assessing transporter-mediated drug-drug interactions (DDI). However, its zwitterionic nature and susceptibility to matrix effects in electrospray ionization (ESI) necessitate a robust internal standard (IS) strategy.

This technical guide details the implementation of Fexofenadine-d10 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS). Unlike analog internal standards (e.g., terfenadine or cetirizine), Fexofenadine-d10 provides near-identical physicochemical behavior to the analyte, correcting for ionization suppression, extraction variability, and chromatographic drift with high fidelity.

Compound Profile & Mechanistic Rationale

The "d10" Advantage

The choice of a d10 label (ten deuterium atoms) over a d4 or d6 label is a deliberate design choice to eliminate isotopic cross-talk .

-

The Challenge: Native Fexofenadine (

) has a natural isotopic distribution. At high concentrations (upper limit of quantification, ULOQ), the M+4 or M+6 isotopes of the native drug can contribute signal to the IS channel, falsely elevating the IS response. -

The Solution: Fexofenadine-d10 shifts the mass by +10 Da. This places the IS signal far beyond the natural isotopic envelope of the analyte, ensuring that even at

, the analyte does not interfere with the IS quantification.

Physicochemical Properties

| Property | Fexofenadine HCl (Analyte) | Fexofenadine-d10 HCl (IS) |

| Molecular Weight | ~538.1 g/mol (HCl salt) | ~548.2 g/mol (HCl salt) |

| Monoisotopic Mass (Free Base) | 501.29 | 511.35 |

| pKa | 4.25 (carboxylic acid), 9.53 (amine) | Identical |

| Solubility | Soluble in Methanol, DMSO; slightly soluble in water | Identical |

| LogP | ~2.8 | ~2.75 (slight isotope effect) |

Experimental Workflow: LC-MS/MS Method Development

Mass Spectrometry Parameters

The following transitions are selected to maximize sensitivity while maintaining specificity. The loss of water (-18 Da) is a common fragmentation pathway, but the cleavage of the piperidine ring often yields cleaner background signals.

Instrument Platform: Triple Quadrupole (QqQ) Ionization: ESI Positive Mode[1]

| Parameter | Fexofenadine (Native) | Fexofenadine-d10 (IS) | Rationale |

| Precursor Ion (Q1) | m/z 502.3 | m/z 512.3 | Protonated molecular ion |

| Product Ion (Q3) - Quant | m/z 466.2 | m/z 476.2 | Loss of |

| Product Ion (Q3) - Qual | m/z 171.0 | m/z 181.0 | Characteristic fragment |

| Collision Energy (CE) | ~25-30 eV | ~25-30 eV | Optimized for fragmentation |

| Dwell Time | 50-100 ms | 50-100 ms | Ensure >12 points across peak |

Chromatographic Conditions

Fexofenadine is a zwitterion. To ensure sharp peak shape and retention on C18 columns, the mobile phase must be acidified to protonate the carboxylic acid (suppressing ionization of the acid moiety) and the amine.

-

Column: C18 or C8 (e.g., Zorbax Eclipse XDB-C8, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (or MeOH/ACN 50:50).

-

Flow Rate: 0.4 - 0.6 mL/min.

Sample Preparation: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) provides cleaner samples, PPT is sufficient for Fexofenadine due to the high selectivity of the MS/MS and the compensating power of the d10-IS.

Protocol:

-

Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate.

-

IS Spike: Add 20 µL of Fexofenadine-d10 working solution (e.g., 500 ng/mL in MeOH).

-

Precipitate: Add 150 µL of ice-cold Acetonitrile.

-

Vortex: Mix vigorously for 2 minutes.

-

Centrifuge: 4000 rpm for 10 minutes at 4°C.

-

Injection: Inject 2-5 µL of the supernatant directly (or dilute 1:1 with water to improve peak shape).

Visualization of Bioanalytical Logic

Workflow Diagram

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting where the IS is introduced to correct for errors.

Caption: Step-by-step bioanalytical workflow showing the integration of Fexofenadine-d10 to normalize extraction and ionization variability.

Matrix Effect Correction Mechanism

A major failure mode in LC-MS is Ionization Suppression caused by co-eluting phospholipids. The d10 IS co-elutes with the analyte, experiencing the exact same suppression.

Caption: Mechanism of SIL-IS correction. Even if matrix components suppress ionization, the Analyte/IS ratio remains accurate.

Validation Strategy (ICH M10 Compliance)

To ensure this method meets regulatory standards (FDA/EMA/ICH M10), the following validation parameters are critical when using Fexofenadine-d10.

Linearity & Range

-

Target Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

-

Weighting:

linear regression. -

Criteria: Correlation coefficient (

) > 0.99.

Matrix Effect Assessment

You must prove that the d10 IS compensates for matrix effects.

-

Calculate Matrix Factor (MF): Peak area in presence of matrix / Peak area in pure solution.

-

IS-Normalized MF:

. -

Acceptance: The IS-normalized MF should be close to 1.0 with a CV < 15% across 6 different lots of plasma.

Isotopic Purity Check

Before validation, inject a high concentration of Fexofenadine-d10 (IS only) and monitor the native Fexofenadine transition (502 -> 466).

-

Requirement: The interference in the analyte channel must be < 20% of the LLOQ response. High-quality d10 material usually contributes < 0.1%.

Troubleshooting & Best Practices

-

Deuterium Exchange:

-